molecular formula C20H21FN2O2 B6496448 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 941953-66-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No. B6496448
CAS RN: 941953-66-8
M. Wt: 340.4 g/mol
InChI Key: SCBAHKPAIYPJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, also known as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, is a novel compound that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 333.4 g/mol and a chemical formula of C18H18FN3O2. This compound has a unique structure due to its incorporation of both an aromatic ring and a quinoline moiety. It has been investigated for its ability to modulate protein-protein interactions and to interact with multiple targets.

Mechanism of Action

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide acts as an allosteric modulator of protein-protein interactions. It binds to its target proteins at an allosteric site and induces conformational changes that alter the affinity of the protein for its binding partners. It has been shown to interact with the SH2 domain of c-Src, resulting in decreased activity of the kinase. It has also been shown to bind to the SH2 domain of Abl and Lyn, resulting in decreased activity of the kinases. In addition, it has been shown to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
Biochemical and Physiological Effects
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been found to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.

Advantages and Limitations for Lab Experiments

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has several advantages for use in lab experiments, such as its small size, its ability to modulate multiple targets, and its ability to interact with multiple proteins. However, it also has some limitations, such as its potential to interact with other proteins, which could lead to undesired side effects. Additionally, its small size may make it difficult to detect in some experiments.

Future Directions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. Future studies should focus on further elucidating the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on developing methods for more efficient synthesis of this compound, as well as methods for determining its pharmacokinetics and pharmacodynamics. Furthermore, future studies should focus on investigating the potential of this compound to interact with other targets and to modulate other pathways. Finally, further research should focus on developing methods for more efficient delivery of this compound to its targets.

Synthesis Methods

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a multi-step reaction involving several chemical intermediates. The first step is the formation of the quinoline moiety by reacting 1-butyl-3-methoxy-4-hydroxy-2-quinolinecarboxaldehyde and N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamidemethyl-2-hydroxybenzylamine in the presence of a strong base such as potassium hydroxide. The second step is the condensation of the quinoline moiety with 4-fluorobenzaldehyde to form the intermediate 4-fluorobenzyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amine. The final step is the cyclization of the intermediate to form the desired N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to be a potent modulator of protein-protein interactions, and has been shown to interact with multiple targets. It has been investigated for its ability to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been investigated for its potential to modulate the activity of several receptors, including the estrogen receptor (ER), the androgen receptor (AR), and the epidermal growth factor receptor (EGFR).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAHKPAIYPJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.